molecular formula C25H22BrOP B3028400 (2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide CAS No. 2005487-65-8

(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide

Cat. No.: B3028400
CAS No.: 2005487-65-8
M. Wt: 449.3 g/mol
InChI Key: VXAMADQLMOHZCT-UHFFFAOYSA-N
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Description

(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H22BrOP. It is a white to almost white crystalline powder with a molecular weight of 449.33 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (2-hydroxy-5-methylphenyl) bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its effectiveness in biological systems make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-hydroxy-5-methylphenyl)-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21OP.BrH/c1-20-17-18-24(26)25(19-20)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-19H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAMADQLMOHZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2005487-65-8
Record name (2-Hydroxy-5-methylphenyl)triphenylphosphonium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide
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(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide
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Reactant of Route 6
(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide

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